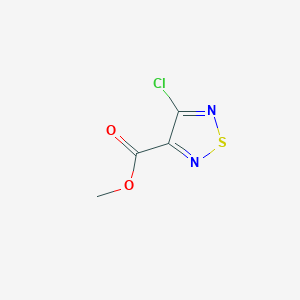
Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate typically involves the reaction of 4-chloro-1,2,5-thiadiazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are used for hydrolysis.
Major Products Formed
Substitution: Formation of 4-azido-1,2,5-thiadiazole-3-carboxylate or 4-thiocyanato-1,2,5-thiadiazole-3-carboxylate.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of 4-chloro-1,2,5-thiadiazole-3-carboxylic acid.
Scientific Research Applications
Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate can be compared with other thiadiazole derivatives such as:
4-chloro-1,2,5-thiadiazole-3-carboxylic acid: Similar structure but lacks the ester group.
1,3,4-thiadiazole derivatives: Different isomeric form with distinct biological activities.
1,2,4-thiadiazole derivatives: Another isomer with unique chemical properties.
Properties
Molecular Formula |
C4H3ClN2O2S |
|---|---|
Molecular Weight |
178.60 g/mol |
IUPAC Name |
methyl 4-chloro-1,2,5-thiadiazole-3-carboxylate |
InChI |
InChI=1S/C4H3ClN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3 |
InChI Key |
BDAUCEKTWMSQDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NSN=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















